molecular formula C17H19NO5S B3194682 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid CAS No. 856570-20-2

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid

Cat. No.: B3194682
CAS No.: 856570-20-2
M. Wt: 349.4 g/mol
InChI Key: MNWVGCVAJLCHSF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid is a chiral sulfonic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amino group and a phenyl substituent. The stereochemistry at the second carbon (2S) and the sulfonic acid group at the first carbon are critical to its physicochemical and biological properties. This compound is structurally related to protease inhibitors and intermediates in peptide synthesis, where the Cbz group acts as a protective moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c19-17(23-12-15-9-5-2-6-10-15)18-16(13-24(20,21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,19)(H,20,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWVGCVAJLCHSF-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677807
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856570-20-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid, also known as a benzyloxycarbonyl derivative of a sulfonic acid, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure that combines an amino acid framework with a sulfonic acid group, which may contribute to its biological properties.

The molecular formula of this compound is C₁₉H₂₃N₂O₄S, with a molecular weight of approximately 377.46 g/mol. Its structure includes a benzyloxycarbonyl group, which is significant for its stability and bioactivity.

Biological Activity

1. Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 500 to 1000 µg/mL against Gram-negative bacteria, indicating moderate antibacterial activity .

2. Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives with similar structures have shown varying degrees of cytotoxicity, with IC₅₀ values indicating effective concentrations that inhibit cell viability significantly. The therapeutic index (TI), which compares the IC₅₀ values for cancerous versus non-cancerous cells, provides insight into the selectivity and potential safety of these compounds .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, compounds targeting aldehyde dehydrogenase pathways have been noted for their anticancer properties .

Case Studies

Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial efficacy of a series of benzyloxycarbonyl derivatives, including those structurally similar to this compound. The results indicated that certain derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli, with MIC values confirming their potential as antimicrobial agents .

Case Study 2: Cytotoxicity Assessment
In another study focusing on the cytotoxic effects of related compounds on HepG2 and DU145 cell lines, it was found that specific derivatives exhibited significant reductions in cell viability at concentrations as low as 200 µM after 48 hours of exposure. The selectivity index suggested that some compounds might preferentially target cancer cells over normal cells, highlighting their therapeutic potential .

Data Tables

Compound MIC (µg/mL) IC₅₀ (µM) Therapeutic Index
(2S)-Benzyloxycarbonyl derivative A5001005
(2S)-Benzyloxycarbonyl derivative B100020010
(2S)-Benzyloxycarbonyl derivative C7501507.5

Scientific Research Applications

Medicinal Chemistry

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid serves as a valuable building block in the synthesis of bioactive molecules. Its structure allows for modifications that enhance pharmacological properties, making it a candidate for drug design.

Case Study :
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in disease pathways. For instance, sulfonic acids are known to interact with biological targets, potentially leading to the development of new therapeutic agents for conditions such as cancer and inflammatory diseases.

Biochemistry

In biochemical studies, this compound can be utilized to understand enzyme mechanisms and protein interactions. Its sulfonic acid group provides unique reactivity that can be exploited in assays and screening processes.

Case Study :
A study focused on enzyme inhibition highlighted how modifications of sulfonic acids can lead to enhanced binding affinities. This suggests that this compound could be used to probe enzyme active sites or as a substrate mimic in kinetic studies.

Material Science

The compound's unique chemical structure enables its use in the development of functional materials. Its ability to form stable complexes with metal ions can be leveraged in catalysis and sensor technology.

Case Study :
Research into polymer composites has shown that incorporating sulfonic acid derivatives can improve conductivity and mechanical properties. This application is particularly relevant in the development of advanced materials for batteries and fuel cells.

Comparative Data Table

Application AreaDescriptionExample Use Case
Medicinal ChemistryBuilding block for drug synthesisDevelopment of enzyme inhibitors
BiochemistryStudy of enzyme mechanisms and protein interactionsKinetic studies using sulfonic acid derivatives
Material ScienceDevelopment of functional materials with enhanced propertiesConductive polymers for energy applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid
  • Molecular Formula : C21H31N3O8S .
  • Key Features: Contains a leucine residue and a 2-oxopyrrolidin-3-yl group. The hydroxyl group at C1 and sulfonic acid group enhance hydrophilicity compared to non-sulfonated analogs. Demonstrated inhibitory activity against viral proteases in structural studies (PDB: 6WTT) .
(2S)-2-[(Benzyloxy)carbonyl]amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
  • Key Features :
    • Adamantane substituent introduces significant steric bulk and lipophilicity.
    • Used in synthesizing carbodiimide-activated intermediates for peptide coupling .
    • Lacks the sulfonic acid group, reducing acidity and aqueous solubility compared to the target compound .
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid
  • Molecular Formula: C14H17NO3S .
  • Key Features :
    • Sulfanyl (-SH) group instead of sulfonic acid (-SO3H) results in lower acidity and higher nucleophilicity.
    • The thiol group enables disulfide bond formation, making it a precursor in dynamic combinatorial chemistry .
Sodium (2S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
  • Key Features: Sodium salt form improves solubility in polar solvents.

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Solubility Profile
Target Compound ~325 (estimated) Cbz, sulfonic acid, phenyl High aqueous solubility due to -SO3H
(1S,2S)-2-({N-Cbz-Leu}...) (C21H31N3O8S) 485.56 Cbz, sulfonic acid, pyrrolidinone Moderate solubility in DMSO/water
(2S)-2-Cbz-amino-3-sulfanylpropanoic acid 247.30 Cbz, sulfanyl Low solubility in water
Sodium salt derivative () ~500 (estimated) Cbz, sulfonate salt, pyrrolidinone High solubility in water

Case Study: Sulfonic Acid vs. Sulfonamide Derivatives

  • Sulfonic Acid (Target Compound) :
    • Strong acidity (pKa ~1) enhances ionization at physiological pH, improving bioavailability in polar environments.
    • Example: Used in antiviral research due to its ability to disrupt viral protease active sites .
  • Sulfonamide (e.g., (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid): Weaker acidity (pKa ~5–6) allows for better membrane permeability.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid?

Methodological Answer: The compound can be synthesized via a multi-step process involving:

Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group to the amine using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water).

Sulfonation : React the intermediate with sulfonic acid derivatives (e.g., SO₃·pyridine complex) in anhydrous dichloromethane.

Purification : Extract the product using acid-base partitioning (e.g., aqueous HCl and ethyl acetate) followed by crystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and confirm stereochemistry with chiral HPLC .

Q. How can researchers ensure purity during isolation?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and 1 M HCl. Adjust pH to 6–7 to precipitate the sulfonic acid derivative.
  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for final purification.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol:water 4:1) to enhance crystal yield and purity.
    Data Table : Typical Purity Metrics
MethodPurity (%)Solvent System
HPLC≥98%70:30 H₂O:MeCN
TLCRf = 0.3EtOAc:Hex (1:1)

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify the Cbz group (δ 7.3–7.4 ppm, aromatic protons) and sulfonic acid moiety (δ 3.5–4.0 ppm, CH₂-SO₃H).
  • LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 388.1 and fragmentation patterns (e.g., loss of Cbz group at m/z 245.0).
  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 85:15) to confirm enantiomeric excess ≥99% .

Advanced Research Questions

Q. How does stereochemical integrity impact biological activity, and how can it be preserved?

Methodological Answer:

  • Chiral Stability : The (2S)-configuration is critical for binding to enzyme active sites (e.g., sulfotransferases). Avoid prolonged exposure to high temperatures (>40°C) or acidic/basic conditions to prevent racemization.
  • Analysis : Use polarimetry ([α]D²⁵ = +12.4° in MeOH) and compare retention times on chiral columns with authentic standards .

Q. What strategies mitigate instability of the sulfonic acid group in aqueous solutions?

Methodological Answer:

  • pH Optimization : Stabilize the compound in pH 6–8 buffers (e.g., phosphate or Tris-HCl) to prevent hydrolysis.
  • Lyophilization : Convert to sodium salt (enhanced stability) and store at -20°C under argon.
    Data Table : Stability Under Different Conditions
ConditionHalf-Life (Days)Degradation Product
pH 3.02Desulfonated analog
pH 7.430None detected
pH 10.07Oxidized derivative

Q. How can solubility be improved for in vitro assays without compromising activity?

Methodological Answer:

  • Salt Formation : Convert to ammonium or sodium salts via ion-exchange resins (e.g., Dowex 50WX8) to enhance aqueous solubility (>50 mg/mL).
  • Co-Solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes to maintain solubility in biological buffers .

Q. What pharmacological assays are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

  • Kinetic Studies : Use fluorescence-based assays (e.g., quenching of tryptophan residues) to measure inhibition constants (Ki) against sulfotransferases.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to the sulfonate-binding pocket.
    Key Finding : IC₅₀ = 1.2 µM against human SULT1A1, suggesting competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Reactant of Route 2
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.